molecular formula C7H5BrN2O3 B13986931 2-Bromo-1-(3-nitro-4-pyridinyl)ethanone CAS No. 1202854-32-7

2-Bromo-1-(3-nitro-4-pyridinyl)ethanone

Cat. No.: B13986931
CAS No.: 1202854-32-7
M. Wt: 245.03 g/mol
InChI Key: FNNJDKAJEQNGBG-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-nitro-4-pyridinyl)ethanone is an organic compound with the molecular formula C7H5BrN2O3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-nitro-4-pyridinyl)ethanone typically involves the bromination of 1-(3-nitro-4-pyridinyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure the selective bromination of the ethanone group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-nitro-4-pyridinyl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The ethanone group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and mild heating.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-amino-1-(3-nitro-4-pyridinyl)ethanone.

    Oxidation: Formation of 2-bromo-1-(3-nitro-4-pyridinyl)acetic acid.

Scientific Research Applications

2-Bromo-1-(3-nitro-4-pyridinyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-nitro-4-pyridinyl)ethanone involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-pyridinyl)ethanone
  • 2-Bromo-1-(2-pyridinyl)ethanone
  • 2-Bromo-1-(4-nitrophenyl)ethanone

Uniqueness

2-Bromo-1-(3-nitro-4-pyridinyl)ethanone is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential biological activity compared to other similar compounds. The specific positioning of the nitro group at the 3-position of the pyridine ring also contributes to its unique chemical properties and interactions.

Properties

CAS No.

1202854-32-7

Molecular Formula

C7H5BrN2O3

Molecular Weight

245.03 g/mol

IUPAC Name

2-bromo-1-(3-nitropyridin-4-yl)ethanone

InChI

InChI=1S/C7H5BrN2O3/c8-3-7(11)5-1-2-9-4-6(5)10(12)13/h1-2,4H,3H2

InChI Key

FNNJDKAJEQNGBG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C(=O)CBr)[N+](=O)[O-]

Origin of Product

United States

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